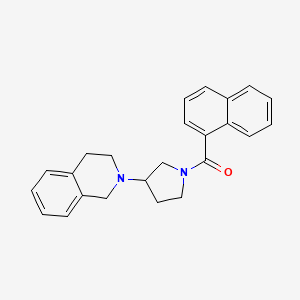

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Description

This compound features a 3,4-dihydroisoquinoline core fused with a pyrrolidine ring and a naphthalen-1-yl methanone group. The dihydroisoquinoline moiety provides rigidity and aromaticity, while the pyrrolidine ring introduces conformational flexibility.

Properties

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c27-24(23-11-5-9-19-7-3-4-10-22(19)23)26-15-13-21(17-26)25-14-12-18-6-1-2-8-20(18)16-25/h1-11,21H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUUMPGFUOQWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach includes:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor such as 3,4-dihydroisoquinoline, which can be synthesized via Pictet-Spengler reaction.

Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the isoquinoline structure.

Coupling with Naphthalene: The final step involves the coupling of the naphthalene moiety to the intermediate compound, often using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and pyrrolidine rings.

Reduction: Reduction reactions can modify the functional groups attached to the naphthalene moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

Biological Probes: Used in research to study biological pathways and interactions.

Industry

Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrrolidine rings can interact with biological macromolecules, influencing their activity and function. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Compound (S)-(3-((4-(tert-Butoxy)phenoxy)methyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone ()

- Key Differences: Substituents: A 4-(tert-butoxy)phenoxy methyl group and a fluorine atom on the dihydroisoquinoline core. Impact:

- Fluorine enhances electronegativity, improving binding affinity to hydrophobic pockets .

- Synthesis: Uses 4-(tert-butoxy)phenol and ADDP, differing from the target compound’s synthetic route.

Compound 9: (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone ()

- Key Differences: Aryl Group: Phenyl vs. naphthalen-1-yl. Linkage: A methylene bridge between dihydroisoquinoline and phenyl.

- Impact :

Substituent Effects on Activity and Physicochemical Properties

Halogenated Derivatives

- Compound 11: Features a 6-bromo substitution on the dihydroisoquinoline core ().

Methoxy-Substituted Analogs ()

Pharmacokinetic Considerations

- Hydrophilic vs. Lipophilic Groups :

- The naphthalen-1-yl group in the target compound increases logP compared to phenyl analogs (e.g., Compound 9), favoring blood-brain barrier penetration but risking higher plasma protein binding .

- Hydroxypropyl chains in analogs from –9 improve aqueous solubility but may shorten half-life due to rapid clearance .

Biological Activity

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.45 g/mol. The structure incorporates a dihydroisoquinoline moiety linked to a pyrrolidine and a naphthalene ring, which contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Studies suggest that the compound may act as an inhibitor of certain enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and monoamine oxidase (MAO). These interactions can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.

In Vitro Studies

Research has demonstrated that derivatives of the dihydroisoquinoline structure exhibit significant inhibitory effects on AChE. For instance, compounds similar to our target have shown IC50 values ranging from 0.28 µM to 0.91 µM against human AChE and MAO-B, indicating potent enzyme inhibition .

In vitro cytotoxicity studies reveal that at concentrations below 12.5 µM, these compounds do not exhibit toxicity towards neuronal cell lines (e.g., PC12 cells), suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

- Alzheimer's Disease Treatment : A study focusing on hybrid compounds combining the dihydroisoquinoline core with dithiocarbamate moieties showed promising results in inhibiting both AChE and MAOs. The most effective compound demonstrated the ability to cross the blood-brain barrier (BBB) and exhibited no acute toxicity in vivo .

- Antioxidant Properties : Compounds derived from similar structures have been reported to possess antioxidant properties, which can help mitigate oxidative stress associated with neurodegenerative diseases .

- Antitumor Activity : Some derivatives have also shown potential in antitumor assays, suggesting that the compound could be explored for cancer therapeutics as well .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 360.45 g/mol |

| AChE Inhibition IC50 | 0.28 µM |

| MAO-B Inhibition IC50 | 0.91 µM |

| Cytotoxicity (PC12 Cells) | Non-toxic at < 12.5 µM |

| BBB Penetration | Yes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(naphthalen-1-yl)methanone?

- Methodological Answer : Synthesis typically involves multi-step reactions, including acylation of pyrrolidine with naphthoyl chloride and subsequent coupling with 3,4-dihydroisoquinoline derivatives. Key steps require precise temperature control (0–5°C for acylation) and anhydrous solvents (e.g., dichloromethane) to prevent side reactions. Acid scavengers like triethylamine are critical for neutralizing HCl byproducts . Retrosynthetic analysis can simplify the process by breaking the molecule into pyrrolidine and isoquinoline synthons .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer : Standard techniques include:

- NMR : Confirm regiochemistry of the pyrrolidine-isoquinoline linkage (e.g., ¹H NMR shifts at δ 3.5–4.0 ppm for CH₂-N in dihydroisoquinoline).

- HPLC : Monitor purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₃N₂O: 371.18) .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) due to the isoquinoline moiety’s known affinity for ATP-binding pockets. Use fluorescence polarization for binding affinity measurements (IC₅₀ values). Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa, MCF-7) can identify cytotoxic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

- Methodological Answer : Compare structural analogs (e.g., naphthalen-1-yl vs. fluorophenyl methanones) using:

- SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups on isoquinoline enhance receptor binding).

- Molecular Dynamics Simulations : Identify key interactions (e.g., π-π stacking between naphthalene and hydrophobic enzyme pockets).

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH affecting protonation states) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation).

- Catalyst Screening : Test Pd/C or nickel catalysts for hydrogenation of intermediates.

- DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., THF vs. DMF) and stoichiometry to maximize yield .

Q. How can molecular modeling predict the compound’s interaction with neurological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to dopamine D₂ receptors (PDB: 6CM4). Focus on the naphthalene group’s role in hydrophobic interactions.

- QM/MM Calculations : Assess charge distribution on the pyrrolidine nitrogen to predict protonation states at physiological pH .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.

- Plasma Stability Assays : Incubate with human plasma (1–4h) and quantify remaining compound using HPLC-UV.

- Cyclic Voltammetry : Evaluate redox stability, particularly for the dihydroisoquinoline moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.